
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the methanimidamide backbone. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide under basic conditions.
Aromatic Substitution: The next step involves the substitution of the aromatic rings with the desired substituents, such as the 2,4-dimethylphenyl and 4-tert-butylphenyl groups. This can be accomplished through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethylphenyl)-n-methyl-methanimidamide
- N-(4-tert-butylphenyl)-n-methyl-methanimidamide
Uniqueness
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is unique due to the presence of both 2,4-dimethylphenyl and 4-tert-butylphenyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and binding affinity compared to similar compounds.
Eigenschaften
CAS-Nummer |
58830-31-2 |
|---|---|
Molekularformel |
C20H26N2S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N2S/c1-15-7-12-19(16(2)13-15)21-14-22(6)23-18-10-8-17(9-11-18)20(3,4)5/h7-14H,1-6H3 |
InChI-Schlüssel |
LOYWPTGGWAAHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CN(C)SC2=CC=C(C=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
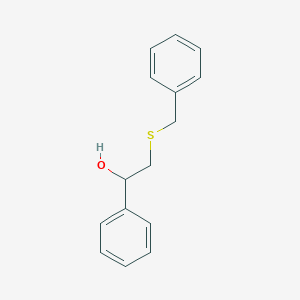
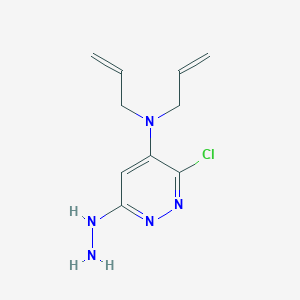
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
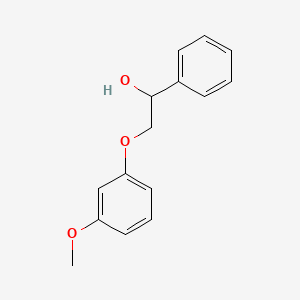
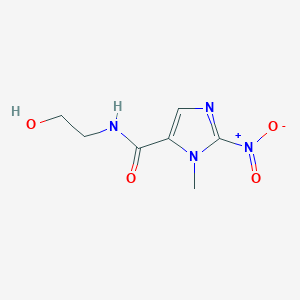
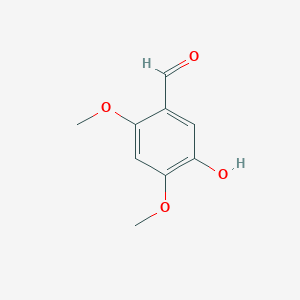
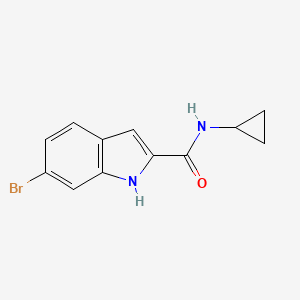
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

